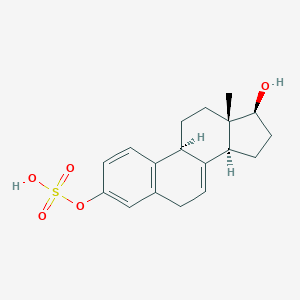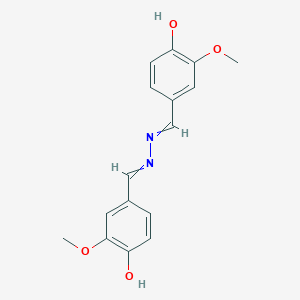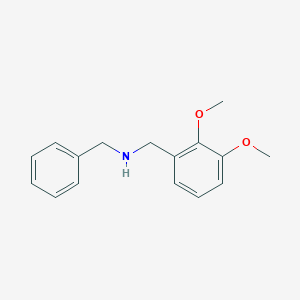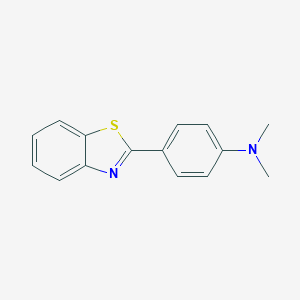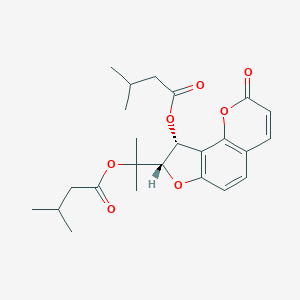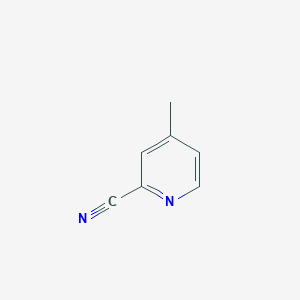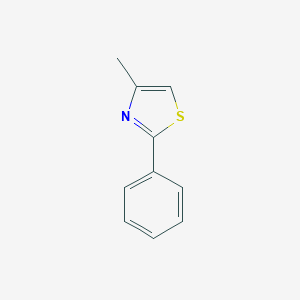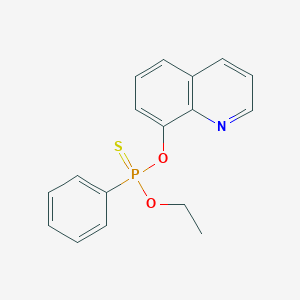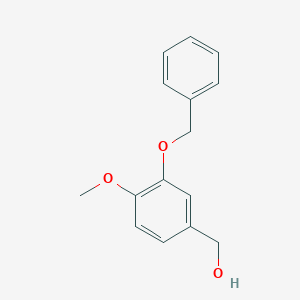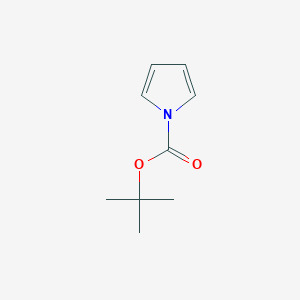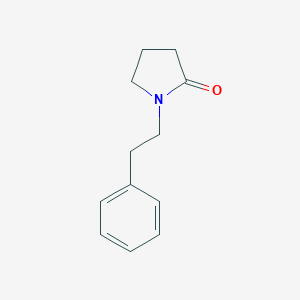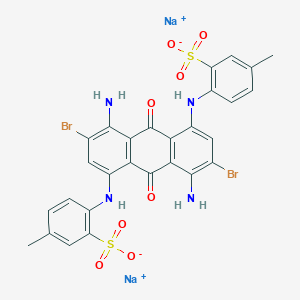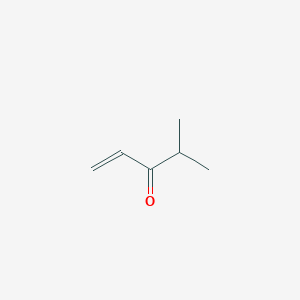
4-メチル-1-ペンテン-3-オン
概要
説明
4-methylpent-1-en-3-one is an organic compound with the molecular formula C6H10O. . This compound is characterized by its unique structure, which includes a ketone functional group and a double bond, making it a versatile intermediate in organic synthesis.
科学的研究の応用
4-methylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
Target of Action
1-Penten-3-one, 4-methyl- is a type of organic compound, primarily used as a food flavoring agent . .
Biochemical Pathways
1-Penten-3-one, 4-methyl- is involved in the synthesis of C5-aldehydes such as 1-penten-3-ol (pentenol) and 1-penten-3-one (pentenone) from 13-HPOT . These C5 volatiles are suggested to be highly correlated with consumer preference of fresh fruits .
Result of Action
The primary known result of the action of 1-Penten-3-one, 4-methyl- is its contribution to the flavor profile of various foods. It is used as a flavoring agent in foods such as onions, garlic, mustard, and citrus .
準備方法
4-methylpent-1-en-3-one can be synthesized through various methods. One common synthetic route involves the reaction of isopropylmagnesium bromide with acrolein, followed by acidification to yield the desired product . Industrial production methods may involve the use of catalytic processes to optimize yield and purity.
化学反応の分析
4-methylpent-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
4-methylpent-1-en-3-one can be compared with other similar compounds such as:
1-Penten-3-one: Lacks the methyl group, resulting in different reactivity and properties.
4-Methyl-1-pentene: Similar structure but lacks the ketone group, leading to different chemical behavior.
3-Methyl-1-penten-4-yn-3-ol: Contains an additional hydroxyl group and triple bond, making it more reactive in certain conditions.
These comparisons highlight the unique properties of 4-methylpent-1-en-3-one, particularly its combination of a ketone group and a double bond, which contribute to its versatility in chemical reactions and applications.
特性
IUPAC Name |
4-methylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(7)5(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOYUTZWILESAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166944 | |
| Record name | 1-Penten-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-47-9 | |
| Record name | 1-Penten-3-one, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


